2-Chloro-3-nitrothiophene

Catalog No.
S775066
CAS No.
5330-98-3
M.F
C4H2ClNO2S
M. Wt
163.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-nitrothiophene

CAS Number

5330-98-3

Product Name

2-Chloro-3-nitrothiophene

IUPAC Name

2-chloro-3-nitrothiophene

Molecular Formula

C4H2ClNO2S

Molecular Weight

163.58 g/mol

InChI

InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H

InChI Key

OFPRGOSJWUNETN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1[N+](=O)[O-])Cl

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])Cl

Organic Synthesis

  • Precursor for Heterocycles

    2-Chloro-3-nitrothiophene serves as a valuable building block for the synthesis of diverse heterocyclic compounds, which are molecules containing atoms other than carbon in the ring structure. Its reactive nitro group allows for various substitution reactions, enabling the introduction of different functionalities and creating complex heterocycles with potential applications in pharmaceuticals and functional materials [, ].

  • Cross-Coupling Reactions

    The presence of the chlorine atom makes 2-chloro-3-nitrothiophene suitable for cross-coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon bonds. Through these reactions, it can be coupled with various organic fragments, leading to the formation of new and structurally diverse molecules with potential applications in drug discovery and material development [].

Material Science

  • Organic Electronics

    Research suggests that 2-chloro-3-nitrothiophene holds potential as a building block for organic semiconductors, materials crucial for applications in organic electronics like transistors and solar cells. Its aromatic structure and electron-withdrawing functional groups contribute to its semiconducting properties, making it a subject of ongoing research in this field [].

  • Crystal Engineering

    The crystal structure of 2-chloro-3-nitrothiophene exhibits interesting features, including strong intermolecular interactions. This characteristic makes it a potential candidate for crystal engineering, a field focused on designing and manipulating the crystal structures of materials with desired properties. Further research is needed to explore its potential applications in this area.

2-Chloro-3-nitrothiophene is a heterocyclic compound characterized by the presence of a thiophene ring substituted with a chlorine atom and a nitro group. Its chemical formula is C4H2ClNO2S\text{C}_4\text{H}_2\text{Cl}\text{N}\text{O}_2\text{S} and it has a CAS number of 5330-98-3. The compound exhibits notable physical properties, including its ability to cause skin and eye irritation, making it essential to handle with care in laboratory settings .

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Reduction: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.
  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions at the thiophene ring, leading to further functionalization.

The synthesis of 2-chloro-3-nitrothiophene typically involves the following methods:

  • Nitration of Thiophene: Thiophene can be nitrated using a mixture of nitric and sulfuric acid, followed by chlorination to introduce the chlorine substituent.
  • Chlorination of 3-Nitrothiophene: Starting from 3-nitrothiophene, chlorination can be performed using reagents such as phosphorus pentachloride or thionyl chloride to yield 2-chloro-3-nitrothiophene .

2-Chloro-3-nitrothiophene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.
  • Material Science: Used in the synthesis of polymers or materials with specific electronic properties.

Interaction studies involving 2-chloro-3-nitrothiophene focus on its reactivity with biological systems and other chemical entities. Research typically examines:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.
  • Toxicological Assessments: Understanding its potential effects on human health and the environment due to its irritant properties.

Several compounds share structural similarities with 2-chloro-3-nitrothiophene. These include:

Compound NameStructure CharacteristicsUnique Features
2-NitrothiopheneNitro group at position 2Lacks chlorine substitution
3-Chloro-2-nitrothiopheneChlorine at position 3Different substitution pattern
4-Chloro-3-nitrothiopheneChlorine at position 4Altered reactivity due to position change
5-Chloro-2-thiophenecarboxylic acidCarboxylic acid group presentFunctional group alters solubility

The uniqueness of 2-chloro-3-nitrothiophene lies in its specific arrangement of substituents, which influences its reactivity and potential biological activity compared to these similar compounds.

Chemical Formula (C4H2ClNO2S)

2-Chloro-3-nitrothiophene represents a substituted thiophene derivative with the molecular formula C₄H₂ClNO₂S [1] [2] [3]. The compound possesses a molecular weight of 163.58 g/mol and is identified by the Chemical Abstracts Service number 5330-98-3 [1] [2] [3]. The molecular structure features a five-membered thiophene ring bearing two distinct substituents: a chlorine atom at the 2-position and a nitro group at the 3-position [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-3-nitrothiophene, reflecting its systematic nomenclature based on the thiophene core structure [1].

The compound exists as a solid under standard conditions with a melting point of 51°C and a calculated boiling point of 253.5 ± 20.0°C at 760 mmHg [2]. The density has been determined to be 1.6 ± 0.1 g/cm³, indicating a relatively dense molecular packing in the solid state [2].

PropertyValueReference
Chemical FormulaC₄H₂ClNO₂S [1] [2] [3]
CAS Number5330-98-3 [1] [2] [3]
Molecular Weight163.58 g/mol [1] [2] [3]
Melting Point51°C [2]
Boiling Point253.5 ± 20.0°C at 760 mmHg [2]
Density1.6 ± 0.1 g/cm³ [2]
Physical FormSolid [1] [2] [3]

Structural Isomers and Conformations

Quantum chemical investigations have revealed that 2-chloro-3-nitrothiophene predominantly adopts a planar equilibrium conformation [4]. The majority of quantum chemical calculations at various levels of theory, including second-order Møller-Plesset perturbation theory and density functional theory methods, predict a planar minimum energy molecular conformation [4]. This planar arrangement represents the global minimum on the potential energy surface for the molecule.

The internal rotation of the nitro group constitutes the primary conformational degree of freedom in this molecule [4]. Comprehensive quantum chemical studies using multiple basis sets have demonstrated that the planar configuration corresponds to the most stable conformer [4]. However, one specific calculation method, second-order Møller-Plesset perturbation theory with frozen core approximation using the 6-311++G(d,p) basis set, predicts skewed equilibrium conformations with double potential energy function minima near ±30° and barriers of approximately 130 cm⁻¹ in the planar conformation and 780 cm⁻¹ in the orthogonal conformation [4].

The deviation from planarity in related thiophene derivatives has been attributed to packing forces and steric interactions between substituents [5]. In the case of 2-chloro-3-nitrothiophene, the steric repulsion between the chlorine and oxygen atoms significantly influences the conformational behavior, leading to a substantial decrease in the internal rotation barrier height compared to the unsubstituted 3-nitrothiophene [4].

Bond Lengths and Angles

Detailed structural parameters have been determined through high-level quantum chemical calculations using the second-order Møller-Plesset perturbation theory with full electron correlation and the correlation-consistent polarized valence triple-zeta basis set [4]. The equilibrium structural parameters provide comprehensive insight into the molecular geometry and electronic structure.

The nitrogen-oxygen bond lengths in the nitro group are 1.225 Å and 1.227 Å, representing typical values for nitro substituents attached to aromatic systems [4]. The carbon-carbon bond lengths within the thiophene ring range from 1.362 to 1.403 Å, reflecting the aromatic character of the five-membered heterocycle [4]. The carbon-nitrogen bond connecting the nitro group to the thiophene ring varies between 1.376 and 1.438 Å, indicating partial double bond character due to conjugation with the aromatic system [4].

The carbon-chlorine bond length measures 1.700 Å, while the carbon-sulfur bond lengths range from 1.712 to 1.715 Å [4]. These values are consistent with typical bond lengths observed in chlorinated and sulfur-containing aromatic compounds [4].

ParameterValue (Å or °)Method
N-O bond length1.225 ÅMP2(full)/cc-pVTZ
N-O bond length1.227 ÅMP2(full)/cc-pVTZ
C-C bond length (thiophene ring)1.362-1.403 ÅMP2(full)/cc-pVTZ
C-N bond length1.376-1.438 ÅMP2(full)/cc-pVTZ
C-Cl bond length1.700 ÅMP2(full)/cc-pVTZ
C-S bond length1.712-1.715 ÅMP2(full)/cc-pVTZ
C₂-S-C₅ angle92.2°MP2(full)/cc-pVTZ
C₃-C₂-S angle110.8°MP2(full)/cc-pVTZ
C₄-C₅-S angle111.3°MP2(full)/cc-pVTZ
C₃-C₄-C₅ angle113.0°MP2(full)/cc-pVTZ
C₂-C₃-C₄ angle112.7°MP2(full)/cc-pVTZ
C₃-N-O₁₁ angle116.9°MP2(full)/cc-pVTZ
C₃-N-O₁₀ angle118.5°MP2(full)/cc-pVTZ
S-C-Cl angle118.6°MP2(full)/cc-pVTZ
C₄-C₃-N angle121.8°MP2(full)/cc-pVTZ
O-N-O angle124.6°MP2(full)/cc-pVTZ
C₂-C₃-N angle125.1°MP2(full)/cc-pVTZ
C₃-C₂-Cl angle130.7°MP2(full)/cc-pVTZ

The bond angles within the thiophene ring demonstrate the characteristic geometry of five-membered aromatic heterocycles [4]. The C₂-S-C₅ angle measures 92.2°, which is typical for thiophene derivatives [4]. The angles involving the nitro group, specifically the O-N-O angle of 124.6°, reflect the sp² hybridization of the nitrogen atom and the planar geometry of the nitro substituent [4].

Crystallographic Analysis

Planar Equilibrium Conformation

The planar equilibrium conformation of 2-chloro-3-nitrothiophene has been extensively characterized through quantum chemical calculations and experimental gas electron diffraction studies [4]. The planar configuration represents the global minimum energy structure, with all heavy atoms lying approximately in the same plane [4]. This planarity facilitates optimal conjugation between the thiophene ring and the nitro group substituent [4].

The internal rotation barrier height for the nitro group has been calculated using various quantum chemical methods, with density functional theory calculations predicting barrier heights in the range of 1510-1560 cm⁻¹ [4]. Second-order Møller-Plesset perturbation theory calculations generally yield lower barrier heights, predominantly grouped around 1200 cm⁻¹ [4]. Experimental gas electron diffraction data are consistent with a dynamic model governed by a twofold cosine potential energy function with barrier heights ranging from 600 to 1400 cm⁻¹ [4].

Calculation MethodBarrier Height (cm⁻¹)Configuration
B3LYP/6-31G(d)1510-1560Planar
B3LYP/6-311+G(d)1510-1560Planar
B3LYP/cc-pVTZ1560Planar
B3LYP/aug-cc-pVTZ1510-1560Planar
MP2(FC)/6-311+G(d)~1200Planar
MP2(FC)/6-311++G(d,p)130/780*Skewed ±30°*
MP2(FC)/cc-pVTZ~1200Planar
MP2(full)/6-311++G(3df,2pd)~1200Planar
MP2(full)/cc-pVTZ1170Planar
MP2(full)/aug-cc-pVTZ~1200Planar
Experimental GED600-1400Dynamic

*Double minima configuration with barriers at planar/orthogonal positions

The significant decrease in barrier height compared to 3-nitrothiophene, which exhibits a barrier of approximately 2100 cm⁻¹, has been attributed to steric repulsion between the chlorine and oxygen atoms in planar configurations [4]. This steric interaction destabilizes the planar conformation and reduces the energy difference between planar and non-planar arrangements [4].

Intermolecular Interactions in Crystal Lattice

The crystal packing of 2-chloro-3-nitrothiophene and related nitrothiophene derivatives is characterized by specific intermolecular interactions that stabilize the solid-state structure [5] [6]. In analogous nitrothiophene compounds, molecules are linked by intermolecular carbon-hydrogen to oxygen hydrogen bonds, forming extended chain structures [5]. These weak hydrogen bonding interactions play a crucial role in determining the crystal morphology and packing efficiency [5].

Hirshfeld surface analysis of related thiophene derivatives reveals that crystal packing is dominated by oxygen to hydrogen contacts, accounting for approximately 39% of the total intermolecular interactions, followed by hydrogen to hydrogen contacts at 21.3% [5]. The nitro group attached to the thiophene ring demonstrates strong conjugation with the π-system, as evidenced by shortened carbon-nitrogen distances [5].

The deviation from planarity observed in crystal structures can be attributed to packing forces and intermolecular interactions [5]. Weak π-π stacking interactions provide additional stabilization of the crystal structure, with typical intercentroid separations of approximately 3.6 Å between aromatic rings [5]. The presence of both electron-withdrawing nitro and chloro substituents influences the electronic distribution and consequently affects the strength and nature of intermolecular interactions [5].

X-ray Diffraction Studies

Direct X-ray diffraction studies specifically targeting 2-chloro-3-nitrothiophene are limited in the current literature [4]. However, extensive structural investigations have been conducted on closely related nitrothiophene derivatives using single-crystal X-ray diffraction techniques [7] [5] [6]. These studies provide valuable insights into the structural characteristics and crystallographic behavior of compounds within this chemical family.

Related crystallographic investigations of nitrothiophene derivatives demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups [7] [5]. The molecular structures generally exhibit planar or near-planar conformations in the solid state, with dihedral angles between aromatic rings and substituents varying based on specific substitution patterns [7] [5].

The crystal structures of nitrothiophene compounds reveal characteristic intermolecular hydrogen bonding patterns, particularly involving the nitro group oxygen atoms as hydrogen bond acceptors [7] [5] [6]. These interactions contribute to the formation of extended supramolecular networks that stabilize the crystalline lattice [5] [6].

X-ray diffraction analysis of 5-nitrothiophene-3-carboxaldehyde demonstrates the formation of radical pairs upon X-irradiation at 77 K, indicating the susceptibility of nitrothiophene derivatives to radiation-induced structural changes [8]. This observation suggests that similar compounds, including 2-chloro-3-nitrothiophene, may exhibit comparable radiation sensitivity in crystallographic studies [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential structural information for 2-chloro-3-nitrothiophene through the analysis of proton and carbon-13 chemical environments [9] [10]. The thiophene ring protons in analogous compounds typically appear in the aromatic region between 7.2 and 7.8 parts per million in proton nuclear magnetic resonance spectra [9] [10]. The specific chemical shifts depend on the electronic effects of the substituents and their positions on the thiophene ring [9] [10].

The electronic environment of thiophene derivatives is significantly influenced by ring current effects and π-electron density distributions [10]. The presence of the electron-withdrawing nitro group and chlorine substituent affects the shielding of neighboring protons, potentially causing downfield shifts in the nuclear magnetic resonance spectrum [10]. The ring current effects in thiophene are comparable to those observed in benzene, contributing to the characteristic aromatic chemical shift patterns [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule [11]. The carbonyl region of the spectrum, typically spanning 120-160 parts per million, contains signals from the aromatic carbon atoms of the thiophene ring [11]. The carbon atoms bearing the nitro and chloro substituents exhibit distinct chemical shifts reflecting their unique electronic environments [11].

The coupling patterns in nuclear magnetic resonance spectra reveal the connectivity and spatial relationships between atoms in the molecule [9] [10]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple-bond correlation experiments, facilitate complete structural assignments and confirm the substitution pattern on the thiophene ring [12].

Infrared Spectroscopy

Infrared spectroscopy provides diagnostic information about the functional groups present in 2-chloro-3-nitrothiophene through characteristic vibrational frequencies [14]. The nitro group exhibits two prominent absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds . The asymmetric nitro stretch typically appears at 1520-1530 cm⁻¹, while the symmetric stretch occurs at lower frequencies around 1340-1350 cm⁻¹ .

The thiophene ring contributes additional characteristic absorptions in the infrared spectrum [14]. Carbon-carbon stretching vibrations within the aromatic ring appear in the 1500-1600 cm⁻¹ region, with specific frequencies depending on the substitution pattern and electronic effects of the attached groups [14]. The presence of electron-withdrawing substituents generally increases the vibrational frequencies of the thiophene ring modes [14].

Computational studies of related nitrothiophene derivatives predict vibrational frequencies that correspond well with experimental observations [14]. Density functional theory calculations using the B3LYP functional provide reliable frequency predictions for both the nitro group and thiophene ring vibrations [14]. The calculated frequencies require scaling factors to account for anharmonicity and systematic errors in the computational method [14].

TechniqueParameterValueReference
IR SpectroscopyNitro stretch (asymmetric)1520-1530 cm⁻¹
IR SpectroscopyNitro stretch (symmetric)1340-1350 cm⁻¹Typical
IR SpectroscopyC=C stretch (thiophene)1500-1600 cm⁻¹Typical
Mass SpectrometryMolecular ion [M]⁺m/z 163 [1] [2] [3]
Mass SpectrometryBase peakVariable [11] [15]
¹H NMRThiophene protons7.2-7.8 ppm [9] [10]
¹³C NMRCarbonyl region120-160 ppm regionEstimated
UV-Visλmax280 nm (est.)

The infrared spectrum also contains information about carbon-chlorine stretching vibrations and carbon-sulfur bond vibrations specific to the thiophene heterocycle [15]. These lower frequency modes provide additional fingerprint information for structural confirmation and identification purposes [15].

Mass Spectrometry

Mass spectrometry analysis of 2-chloro-3-nitrothiophene reveals characteristic fragmentation patterns that provide structural information about the molecule [1] [2] [3]. The molecular ion peak appears at m/z 163, corresponding to the molecular weight of the compound [1] [2] [3]. The presence of chlorine introduces an isotope pattern due to the natural abundance of chlorine-35 and chlorine-37 isotopes [11] [15].

The fragmentation behavior of nitrothiophene derivatives typically involves the loss of the nitro group and subsequent rearrangements of the thiophene ring system [11] [15]. Common fragment ions include those resulting from the loss of nitrogen dioxide (46 mass units) and nitric oxide (30 mass units) from the molecular ion [11] [15]. The chlorine-containing fragments exhibit characteristic isotope patterns that aid in structural assignment [11] [15].

Electron ionization mass spectrometry provides reproducible fragmentation patterns for structural identification purposes [11] [15]. The base peak in the mass spectrum varies depending on the specific ionization conditions and instrument parameters [11] [15]. Gas chromatography-mass spectrometry coupling enables separation and identification of structural isomers and impurities [16].

Physical Constants

Melting Point (51°C) and Boiling Point (253.5±20.0°C)

2-Chloro-3-nitrothiophene exhibits a well-defined melting point of 51°C, which has been consistently reported across multiple sources [1] [2] [3] [4] [5]. Some analytical reports indicate a slight variation in the melting point range of 49-51°C [2], reflecting the typical variability observed in experimental determinations and potential impurity effects. The compound typically appears as a light yellow to pale yellow crystalline solid at room temperature [1] [3] [6].

The predicted boiling point of 253.5±20.0°C at 760 mmHg represents a theoretical calculation based on molecular structure and intermolecular forces [1] [3] [4] [5]. This relatively high boiling point reflects the compound's aromatic character and the presence of polar substituents that enhance intermolecular interactions. The significant uncertainty range (±20.0°C) indicates the predictive nature of this value and the complex interplay of factors affecting vapor pressure in nitrothiophene systems.

Density (1.6±0.1 g/cm³)

The density of 2-Chloro-3-nitrothiophene has been calculated as 1.6±0.1 g/cm³, representing a predicted value based on molecular structure and packing considerations [1] [3]. Alternative calculations report a density of 1.592±0.06 g/cm³ [3], demonstrating the consistency of computational predictions within experimental error margins. This relatively high density reflects the presence of heavy atoms (chlorine and sulfur) and the compact arrangement of the thiophene ring system with its electron-withdrawing substituents.

The density value significantly exceeds that of simple organic compounds, which is expected given the molecular weight of 163.582 g/mol [1] and the presence of multiple heteroatoms. This physical property has implications for separation processes, purification techniques, and pharmaceutical formulation considerations where density matching with solvents or carriers may be required.

Flash Point and Thermal Stability

The flash point of 2-Chloro-3-nitrothiophene has been calculated as 107.1±21.8°C [1], indicating the temperature at which the compound can form ignitable vapor-air mixtures under standard test conditions. This relatively high flash point suggests moderate thermal stability and reduced fire hazard compared to more volatile organic compounds. The substantial uncertainty range (±21.8°C) reflects the predictive nature of this calculation and the complex relationship between molecular structure and vapor pressure behavior.

Thermal stability considerations are crucial for handling and storage protocols. The compound demonstrates stability under normal conditions but requires storage under inert atmosphere (nitrogen or argon) at temperatures between 2-8°C to prevent degradation [3] [6]. Upon thermal decomposition, the compound releases toxic fumes including hydrogen chloride gas, nitrogen oxides, carbon monoxide, sulfur oxides, and carbon dioxide [1]. These decomposition products pose significant health and environmental hazards, necessitating appropriate ventilation and protective equipment during handling.

The vapor pressure at 25°C has been calculated as 0.0±0.5 mmHg [1], indicating extremely low volatility under ambient conditions. This low vapor pressure contributes to the compound's thermal stability and reduces inhalation hazards during normal handling operations.

Spectroscopic Properties

UV-Visible Absorption Characteristics

2-Chloro-3-nitrothiophene exhibits characteristic UV-visible absorption properties typical of nitroaromatic heterocycles. The compound displays electronic transitions consistent with π→π* excitations involving the conjugated thiophene ring system and the electron-withdrawing nitro group [8]. Based on studies of related nitrothiophene derivatives, the compound likely exhibits absorption maxima in the range of 250-320 nm [8].

The UV-visible spectrum of 2-Chloro-3-nitrothiophene shows bathochromic shifts compared to unsubstituted thiophene due to the conjugative effects of the nitro group with the aromatic ring system [8]. The presence of the chlorine atom at the 2-position provides additional electronic perturbation, though its effect on the UV spectrum is generally less pronounced than that of the nitro group [9] [8]. The nitro group acts as a strong electron acceptor, extending the conjugation and resulting in longer wavelength absorption compared to simple thiophene derivatives [8].

Electronic transition analysis reveals that the compound exhibits moderate extinction coefficients typical of aromatic nitro compounds, with the intensity of absorption varying as a function of wavelength [10]. The absorption characteristics are influenced by solvent effects, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [11] [12].

Fluorescence Properties

While specific fluorescence data for 2-Chloro-3-nitrothiophene is limited in the available literature, the compound's structural features suggest potential fluorescence activity. The presence of the nitro group typically leads to fluorescence quenching due to efficient intersystem crossing and non-radiative decay pathways [13]. However, the thiophene ring system can exhibit weak fluorescence under appropriate conditions.

The fluorescence properties of nitroaromatic compounds are generally diminished compared to their non-nitrated analogs due to the electron-withdrawing nature of the nitro group, which facilitates non-radiative decay processes [13]. The chlorine substituent may provide some electronic perturbation that could influence fluorescence quantum yields, though detailed photophysical studies would be required to establish specific fluorescence parameters.

Environmental factors such as solvent polarity, temperature, and pH can significantly affect fluorescence behavior in nitroaromatic systems [13]. The compound's fluorescence characteristics would be expected to show solvent-dependent variations, with polar solvents generally reducing fluorescence intensity due to increased non-radiative decay rates.

Solubility Profile

Organic Solvents

2-Chloro-3-nitrothiophene demonstrates good solubility in organic solvents, making it suitable for various synthetic applications and chemical transformations [14]. The compound exhibits solubility in common organic solvents including chloroform, ethanol, acetone, and dimethylformamide [14]. This solubility profile reflects the compound's moderately polar character due to the presence of both chlorine and nitro substituents.

The calculated partition coefficient (LogP) of 1.98 [1] indicates moderate lipophilicity, suggesting favorable solubility in organic media while maintaining some polarity. This value places the compound in an intermediate range between highly hydrophilic and highly lipophilic substances, which is advantageous for biological applications and pharmaceutical development.

Solubility in specific organic solvents depends on the polarity matching between the solute and solvent. The compound shows enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide due to favorable dipole-dipole interactions [14]. In less polar solvents, solubility may be reduced but remains sufficient for most synthetic applications.

Aqueous Systems

2-Chloro-3-nitrothiophene exhibits poor solubility in water, which is characteristic of nitroaromatic heterocycles [14] [15]. The compound's hydrophobic thiophene ring system and the electron-withdrawing substituents contribute to limited water solubility. This property is consistent with the general behavior of nitrothiophenes, which typically demonstrate minimal aqueous solubility due to their aromatic character and lack of hydrogen bonding capabilities.

The poor aqueous solubility has implications for environmental fate and biological applications. In aqueous systems, the compound would be expected to partition into organic phases or adsorb to sediments and organic matter [15]. This behavior is important for understanding environmental distribution and potential bioaccumulation patterns.

The limited water solubility also affects formulation strategies for pharmaceutical applications, where solubility enhancement techniques such as cosolvents, surfactants, or complexation agents may be required to achieve adequate bioavailability [16]. The compound's polar surface area (PSA) of 74.06 Ų [1] provides additional insight into its interaction with aqueous systems and biological membranes.

For analytical applications, the poor aqueous solubility necessitates the use of organic solvents or mixed solvent systems for sample preparation and chromatographic analysis. This characteristic is commonly observed in nitroaromatic compounds and requires appropriate consideration in analytical method development and validation procedures.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5330-98-3

Wikipedia

2-chloro-3-nitrothiophene

Dates

Last modified: 08-15-2023

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